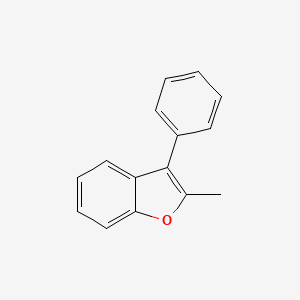

2-Methyl-3-phenylbenzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

33104-08-4 |

|---|---|

Molekularformel |

C15H12O |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

2-methyl-3-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10H,1H3 |

InChI-Schlüssel |

RTGRNRTWJJCCCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for obtaining 2-Methyl-3-phenylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two distinct and effective synthetic routes: a modern nickel-catalyzed intramolecular cyclization and a classic acid-catalyzed dehydrative cyclization. The guide offers detailed experimental protocols, quantitative data analysis, and mechanistic insights to aid researchers in the replication and optimization of these procedures.

Nickel-Catalyzed Intramolecular Nucleophilic Addition

This contemporary method provides a direct route to this compound through a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to a ketone moiety. This approach is characterized by its good yield and the use of a well-defined catalytic system.

Experimental Protocol

Materials:

-

Substrate (e.g., 1-(2-iodophenoxy)-1-phenylpropan-2-one)

-

Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

-

Zinc powder (Zn)

-

1,10-Phenanthroline (1,10-Phen)

-

Acetonitrile (MeCN), anhydrous

-

Nitrogen gas (N₂)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Hexane

Procedure: A flame-dried Schlenk tube equipped with a magnetic stirring bar is charged with the starting substrate (0.2 mmol, 1.0 equiv), Ni(OTf)₂ (0.01 mmol, 5 mol%), zinc powder (0.4 mmol, 2.0 equiv), and 1,10-Phenanthroline (0.02 mmol, 10 mol%). The tube is evacuated and backfilled with nitrogen gas three times. Anhydrous acetonitrile (2 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated to 110 °C for 16 hours. Upon completion, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature, filtered to remove solid residues, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 55% | [1] |

| Appearance | Yellow oil | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8 | [1] |

| LRMS (EI, 70 eV) | m/z (%) = 206 (M⁺, 100), 205 (51), 207 (30), 177 (21), 178 (17) | [1] |

Signaling Pathway

Figure 1: Proposed Catalytic Cycle for Nickel-Catalyzed Synthesis.

Acid-Catalyzed Intramolecular Cyclization of α-Phenoxy Ketone

A classic and robust method for the synthesis of benzofurans involves the acid-catalyzed cyclodehydration of an α-phenoxy ketone precursor. This approach typically utilizes strong acids to promote the intramolecular electrophilic aromatic substitution.

Experimental Protocol

Materials:

-

1-Phenyl-2-phenoxypropan-1-one

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure: To a solution of 1-phenyl-2-phenoxypropan-1-one (1.0 mmol) in dichloromethane (10 mL) at 0 °C is slowly added Eaton's reagent (5 mL) or Polyphosphoric acid (5 g). The reaction mixture is stirred at room temperature for 2-4 hours, with the progress being monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data

| Parameter | Expected Value |

| Yield | Moderate to Good |

| Appearance | Colorless to pale yellow oil/solid |

Experimental Workflow

Figure 2: Workflow for Acid-Catalyzed Synthesis.

Comparison of Synthetic Routes

| Feature | Nickel-Catalyzed Method | Acid-Catalyzed Method |

| Reagents | Ni(OTf)₂, Zn, 1,10-Phen | Eaton's reagent or PPA |

| Reaction Conditions | High temperature (110 °C), inert atmosphere | Room temperature, strong acid |

| Yield | 55% (reported) | Moderate to Good (expected) |

| Advantages | Good reported yield, milder than superacids | Operationally simple, readily available reagents |

| Disadvantages | Requires inert atmosphere, catalyst cost | Harsh acidic conditions, potential for side reactions |

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of this compound. The nickel-catalyzed method offers a more modern approach with a good reported yield, while the acid-catalyzed cyclization represents a classic and straightforward alternative. The choice of method will depend on the specific requirements of the researcher, including reagent availability, scale of the reaction, and tolerance of the substrate to harsh acidic conditions. The provided experimental protocols and data serve as a valuable resource for the synthesis and further investigation of this important benzofuran derivative.

References

Spectroscopic Profile of 2-Methyl-3-phenylbenzofuran: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2-Methyl-3-phenylbenzofuran, tailored for researchers, scientists, and professionals in drug development. The document presents a structured summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data. Detailed experimental protocols are provided for each technique, and key concepts are visualized using logical diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 | d, J = 7.5 Hz | 1H | Aromatic H |

| 7.44–7.37 | m | 5H | Aromatic H (phenyl group) |

| 7.28 | t, J = 7.0 Hz | 1H | Aromatic H |

| 7.20–7.14 | m | 2H | Aromatic H |

| 2.46 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C (quaternary) |

| 151.3 | C (quaternary) |

| 132.9 | C (quaternary) |

| 128.9 | CH |

| 128.8 | CH |

| 128.7 | CH |

| 126.9 | CH |

| 123.5 | CH |

| 122.6 | CH |

| 119.3 | C (quaternary) |

| 116.9 | C (quaternary) |

| 110.7 | CH |

| 12.8 | -CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ |

| 207 | 30 | [M-H]⁺ |

| 205 | 51 | [M-3H]⁺ |

| 178 | 17 | [M-CH₂O]⁺ |

| 177 | 21 | [M-CH₃O]⁺ |

| 130 | 30 |

Ionization Mode: Electron Ionization (EI) at 70 eV

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2925-2850 | Medium | -CH₃ stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O-C stretch (ether) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Table 5: UV-Vis Spectroscopy Data (Predicted)

Similarly, the UV-Vis absorption maxima for this compound can be estimated based on the benzofuran chromophore.

| λmax (nm) | Solvent | Electronic Transition |

| ~250-290 | Ethanol/Hexane | π → π* |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: The prepared sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like this compound, direct insertion or gas chromatography (GC) can be used.

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.

-

Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

-

Data Acquisition: The sample is placed in the infrared beam path. The instrument measures the interference pattern of the infrared radiation after it has passed through the sample.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly in conjugated systems.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.

-

Data Acquisition: A cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g., 200-800 nm) and records the absorbance at each wavelength.

-

Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the interpretation of a ¹H NMR spectrum.

Caption: A simplified potential fragmentation pathway for this compound in Mass Spectrometry.

An In-depth Technical Guide on 2-Methyl-3-phenylbenzofuran (CAS: 33104-08-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylbenzofuran (CAS: 33104-08-4), a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are of significant interest in medicinal chemistry due to their wide range of biological activities. This document consolidates available information on the chemical properties, synthesis, and potential therapeutic applications of this compound and related derivatives. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide presents data from closely related analogs to provide insights into its potential pharmacological profile. Detailed experimental protocols for synthesis and relevant biological assays are also provided to facilitate further research and drug discovery efforts.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of benzofuran are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The compound this compound, with the chemical formula C15H12O, is a specific analog within this class.[4] This guide aims to provide a detailed technical resource on this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33104-08-4 | [4] |

| Molecular Formula | C15H12O | [4] |

| Molecular Weight | 208.26 g/mol | [4] |

| Appearance | Yellow oil | |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes for 2,3-disubstituted benzofurans. A general synthetic approach is outlined below.

General Synthesis Workflow

Figure 1: General synthesis workflow for this compound.

Experimental Protocol for Synthesis

A plausible synthetic route involves the O-alkylation of a phenol with an appropriate α-haloketone followed by an intramolecular cyclization.

Materials:

-

Phenol

-

α-Bromophenylacetone

-

Potassium carbonate (K2CO3)

-

Anhydrous acetone

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

O-alkylation: To a solution of phenol in anhydrous acetone, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add α-bromophenylacetone dropwise and reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude intermediate, 2-phenoxy-1-phenylpropan-1-one.

-

Intramolecular Cyclization: Add the crude intermediate to polyphosphoric acid. Heat the mixture at 80-100°C for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it onto ice water. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8 |

| Mass Spectrometry (EI) | m/z (%): 208 (M+, 100) |

Biological Activities and Potential Applications

Anticancer Activity

Numerous benzofuran derivatives have been reported to exhibit potent anticancer activity.[1][3][5] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity):

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| 2-(4-Methoxyphenyl)-3-methylbenzofuran | A549 (Lung Carcinoma) | MTT | 1.48 |

| 2-(4-Chlorophenyl)-3-methylbenzofuran | MCF-7 (Breast Cancer) | MTT | 5.2 |

| 5-Fluoro-2-(4-methoxyphenyl)benzofuran | HCT116 (Colon Cancer) | SRB | 0.89 |

Antimicrobial Activity

The benzofuran scaffold is also a common feature in compounds with antibacterial and antifungal properties.[2]

Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity):

| Compound | Microorganism | Assay | MIC (µg/mL) |

| 2-Acetyl-5-bromobenzofuran | Staphylococcus aureus | Broth microdilution | 16 |

| 2-(4-Nitrophenyl)benzofuran | Escherichia coli | Broth microdilution | 32 |

| 5-Chloro-2-(3,4-dichlorophenyl)benzofuran | Candida albicans | Broth microdilution | 8 |

Neuroprotective Activity

Certain benzofuran derivatives have shown promise as agents for the treatment of neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of cholinesterases.

Quantitative Data for Related Benzofuran Derivatives (Cholinesterase Inhibition):

| Compound | Enzyme | Assay | IC₅₀ (µM) |

| 2-(4-Dimethylaminophenyl)benzofuran | Acetylcholinesterase | Ellman's method | 3.5 |

| 5-Methoxy-2-phenylbenzofuran | Butyrylcholinesterase | Ellman's method | 1.2 |

Proposed Biological Screening Workflow

Based on the known activities of the benzofuran class, a logical workflow for the biological evaluation of this compound is proposed.

Figure 2: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

DMSO

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a member of the pharmacologically significant benzofuran family. While direct biological data for this specific compound is sparse, the extensive research on related analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route is accessible, and established protocols for biological evaluation are readily available. This technical guide provides a solid foundation for researchers to initiate further investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-methyl-3-phenyl-1-benzofuran|33104-08-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their wide spectrum of biological activities and presence in numerous natural products and synthetically developed therapeutic agents.[1][2][3][4] First synthesized by Perkin in 1870, the benzofuran core has since become a cornerstone in the development of novel drugs targeting a vast array of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[1][5] This in-depth technical guide provides a comprehensive overview of the discovery of benzofuran derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role in modulating key signaling pathways.

Synthetic Methodologies: Crafting the Benzofuran Core

The synthesis of the benzofuran nucleus and its derivatives has been an area of intense research, leading to the development of a multitude of synthetic strategies. These methods offer chemists the versatility to introduce a wide range of substituents onto the benzofuran scaffold, thereby enabling the fine-tuning of their pharmacological properties.

Key Synthetic Protocols

A variety of catalytic and non-catalytic methods are employed for the synthesis of benzofuran derivatives. Some of the most prominent and widely utilized protocols are detailed below.

General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization:

This one-pot synthesis is a powerful method for constructing 2-substituted benzofurans.

-

To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).

-

Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.05 eq.), and a copper co-catalyst like copper(I) iodide (CuI) (0.1 eq.).

-

The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzofuran derivative.[1]

Intramolecular Cyclization of ortho-Hydroxystilbenes:

This method utilizes hypervalent iodine reagents to achieve a metal-free synthesis of 2-arylbenzofurans.

-

Dissolve the ortho-hydroxystilbene (1.0 eq.) in acetonitrile.

-

Add a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)2), either in stoichiometric amounts or as a catalyst (10 mol%) in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA).

-

The reaction is typically stirred at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, the solvent is evaporated.

-

The crude product is purified by column chromatography to yield the 2-arylbenzofuran.[6]

Biological Activities and Therapeutic Applications

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, making them promising candidates for drug development.[3][7][8] Their therapeutic potential spans across various disease areas, as summarized in the table below.

| Biological Activity | Description | Key Findings and Lead Compounds |

| Anticancer | Exhibit cytotoxicity against a variety of cancer cell lines through mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and targeting signaling pathways.[7][9][10] | Rocaglamide and its derivatives show potent anticancer activity.[11][12] Certain halogenated benzofurans display enhanced cytotoxicity.[10] |

| Antimicrobial | Active against a broad spectrum of bacteria and fungi, including drug-resistant strains.[3][8][13] | Compounds with bromo substituents have shown excellent antibacterial activity.[8] Benzofuran-5-ol derivatives are potent antifungal agents.[8] |

| Anti-inflammatory | Modulate inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK.[2][14] | Piperazine/benzofuran hybrids have shown significant in vivo anti-inflammatory activity.[2] |

| Antiviral | Inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[2][15] | Novel macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity.[15] |

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected benzofuran derivatives, presented as half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1c | MOLT-4 (Leukemia) | >180 | [6] |

| Compound 3d | HUVEC (Normal) | 6 | [6] |

| Silvestrol | - | - | [5] |

| Methyl Rocaglate | - | - | [5] |

| (-)-9 (Hydroxamate derivative) | - | Similar to Silvestrol | [5] |

| Compound 10h | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [7] |

| Compound 22 (4-MeO-phenylacetylene group) | ME-180, A549, ACHNs, HT-29, B-16 | - | [7] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 20 | Fungal species | 1.6 - 12.5 | [8] |

| Compound 21 | Fungal species | 1.6 - 12.5 | [8] |

| Benzofuran ketoxime 38 | S. aureus | 0.039 | [8] |

| Benzofuran ketoxime derivatives | C. albicans | 0.625 - 2.5 | [8] |

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are representative protocols for evaluating the anticancer and antimicrobial properties of benzofuran derivatives.

MTT Assay for Cytotoxicity:

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare a serial dilution of the benzofuran derivatives in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

A key aspect of understanding the therapeutic potential of benzofuran derivatives lies in elucidating their molecular mechanisms of action. Several studies have highlighted their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer.[2][14]

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammatory responses.[2][3][14] Dysregulation of these pathways is implicated in numerous inflammatory diseases and cancers. Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways.[2] For instance, compound 5d , a piperazine/benzofuran hybrid, has been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

Anticancer Mechanism of Rocaglamide

Rocaglamide, a complex natural product containing a cyclopenta[b]benzofuran core, exhibits potent anticancer activity by inhibiting protein synthesis.[11][12] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is essential for the initiation of translation.[11] By binding to eIF4A, rocaglamide clamps it onto specific mRNA transcripts, preventing them from being translated into proteins. This leads to the suppression of the synthesis of proteins that are critical for cancer cell proliferation and survival.

Conclusion and Future Directions

The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large libraries of derivatives with diverse pharmacological profiles. The extensive research into their biological activities has unveiled their potential in treating a wide range of human diseases. Future research in this field will likely focus on the development of more selective and potent benzofuran derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation benzofuran-based drugs with improved efficacy and safety profiles. The journey from the initial discovery of the benzofuran core to the development of clinically useful drugs is a testament to the power of medicinal chemistry in addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rocaglamide - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. Among the vast library of benzofuran derivatives, those bearing a methyl group at the 2-position and a phenyl group at the 3-position have emerged as a particularly promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of 2-methyl-3-phenylbenzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's disease properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and targeting key oncogenic signaling pathways.

Inhibition of Cancer Cell Proliferation

Multiple studies have reported the potent antiproliferative effects of this compound analogs against various cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative 4b | A549 (Non-small cell lung cancer) | 1.48 | [1][2][3] |

| 3-methylbenzofuran derivative 4b | NCI-H23 (Non-small cell lung cancer) | 5.90 | [1][2][3] |

| 3-(morpholinomethyl)benzofuran derivative 15a | NCI-H23 (Non-small cell lung cancer) | 2.52 | [1][2][3] |

| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 (Non-small cell lung cancer) | 0.49 | [1][2][3] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 ) | A549 (Non-small cell lung cancer) | 6.3 ± 2.5 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ) | A549 (Non-small cell lung cancer) | 3.5 ± 0.6 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ) | HepG2 (Hepatocellular carcinoma) | 3.8 ± 0.5 | [4] |

| 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | Not specified | 0.874 (Pin1 inhibition) | |

| Benzofuran derivative 3 | EGFR Kinase | 0.93 | [5] |

| Benzofuran derivative 11 | EGFR Kinase | 0.81 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the general procedure for assessing the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound derivative compounds

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final concentrations may range from 0.01 to 100 µM.[1] After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Mechanism of Action: Kinase Inhibition

A key mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival.

-

VEGFR-2 Inhibition: Several 3-methylbenzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

-

EGFR Inhibition: Certain benzofuran derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[5]

-

Pin1 Inhibition: Some 3-phenylbenzofuran derivatives have been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme that plays a role in the regulation of numerous cancer-related proteins.

References

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, reaction mechanisms, and potential applications of 2-methyl-3-phenylbenzofuran, a key heterocyclic scaffold in medicinal chemistry. The benzofuran nucleus is a common motif in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the core chemical principles and experimental protocols for the synthesis of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Core Reaction Mechanisms

The formation of the this compound scaffold can be achieved through several synthetic strategies. The most common approaches involve the cyclization of appropriately substituted phenolic precursors. Below, we delineate a plausible and widely accepted acid-catalyzed reaction mechanism.

Acid-Catalyzed Intramolecular Cyclization

A prevalent method for the synthesis of 2,3-disubstituted benzofurans involves the acid-catalyzed cyclization of a substituted α-phenoxy ketone.[4] In the case of this compound, the precursor would be 1-(2-hydroxyphenyl)-1-phenylpropan-2-one.

The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich aromatic ring of the phenol. Subsequent dehydration leads to the formation of the furan ring, yielding the final this compound product.

Below is a DOT script representation of this acid-catalyzed reaction mechanism.

Figure 1: Proposed acid-catalyzed reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields from various methods.

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nickel-Catalyzed Intramolecular Addition | Ni(OTf)₂ / 1,10-Phen | MeCN | 110 | 16 | 55 | [5] |

| Acid-Catalyzed Cyclization of Acetal | Polyphosphoric Acid (PPA) | - | - | - | Variable | [4] |

| From o-alkynylphenylethers | Phosphazene P₄-tBu | - | - | - | Good | [6] |

Experimental Protocols

Nickel-Catalyzed Synthesis of this compound[5]

This protocol describes a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.

Materials:

-

Substrate (e.g., 1-(2-halophenyl)-1-phenylpropan-2-one)

-

Ni(OTf)₂ (5 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Zinc powder (2 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.2 mmol), Ni(OTf)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and zinc powder (2 equiv).

-

Evacuate and backfill the tube with nitrogen gas (repeat three times).

-

Add acetonitrile (2 mL) via syringe.

-

Stir the reaction mixture at 110 °C for 16 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexane as eluent) to afford the desired this compound.

Below is a DOT script outlining the experimental workflow for the nickel-catalyzed synthesis.

Figure 2: Experimental workflow for the nickel-catalyzed synthesis of this compound.

Relevance in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] While this compound itself may not be a clinical drug, its structural motif is present in numerous compounds investigated for therapeutic applications.

Benzofuran derivatives have been reported to act as:

-

Anticancer Agents: By interacting with various cellular targets, including tubulin and protein kinases.[2]

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[1]

-

Anti-inflammatory Agents: Through the modulation of inflammatory pathways.[3]

-

Psychoactive Agents: Some benzofuran derivatives interact with serotonin receptors and monoamine transporters.[7][8]

The development of novel benzofuran-based drugs often involves the strategic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.

The diagram below illustrates the central role of the benzofuran scaffold in the drug discovery pipeline.

Figure 3: The role of the benzofuran scaffold in the drug discovery process.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core scaffold in a vast array of biologically active molecules.[1][2][3] Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Understanding the physical properties of substituted benzofurans is paramount for drug design and development, as these characteristics profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physical properties of substituted benzofurans, detailed experimental protocols for their determination, and a visualization of a key signaling pathway influenced by this class of compounds.

Data Presentation: Physical Properties of Substituted Benzofurans

The physical properties of benzofuran and its derivatives are significantly influenced by the nature and position of their substituents. These properties are critical for predicting the behavior of these compounds in biological systems.

Melting Point, Boiling Point, and Solubility

The melting and boiling points of a compound provide insights into the strength of its intermolecular forces. Solubility, particularly in aqueous and lipid environments, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference(s) |

| Benzofuran | - | < -18 | 173-175 | Insoluble in water; miscible with benzene, petroleum ether, absolute alcohol, ether. | [3][6][7][8] |

| 5-Bromo-3-methyl-1-benzofuran | 5-Bromo, 3-Methyl | - | - | - | |

| (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one | 2-(4-Nitrobenzylidene) | 187 | - | - | [9] |

Note: This table is a representative sample. A comprehensive database would require the compilation of data from numerous primary research articles.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of substituted benzofurans.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

| Compound | Solvent | λmax (nm) | Reference(s) |

| 2,3-Benzofuran | THF | 284, 290 (shoulder at 325-350) | [10] |

| 4-Nitrobenzofurazan | - | 262, 337 | [11] |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Compound | Key IR Peaks (cm⁻¹) | Reference(s) |

| (Z)-N-(benzofuran-2-yl(4-chlorophenyl)methylene)aniline | - | [12] |

Note: Specific peak assignments would require detailed analysis of individual spectra from cited literature.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Chemical Shifts (δ, ppm) of Benzofuran:

| Proton | Chemical Shift (ppm) | Reference(s) |

| H-2 | 7.59 | [13] |

| H-3 | 6.72 | [13] |

| H-4 | 7.54 | [13] |

| H-5 | 7.22 | [13] |

| H-6 | 7.29 | [13] |

| H-7 | 7.46 | [13] |

¹³C NMR Chemical Shifts (δ, ppm) of Benzofuran:

| Carbon | Chemical Shift (ppm) | Reference(s) |

| C-2 | 144.9 | [14] |

| C-3 | 106.6 | [14] |

| C-3a | 127.5 | [14] |

| C-4 | 121.4 | [14] |

| C-5 | 122.8 | [14] |

| C-6 | 124.2 | [14] |

| C-7 | 111.4 | [14] |

| C-7a | 155.0 | [14] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel substituted benzofurans. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid organic compound.[15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[16]

-

Capillary tubes (sealed at one end)[16]

-

Mortar and pestle[16]

-

Spatula[17]

-

Thermometer[16]

Procedure:

-

Sample Preparation: Grind a small amount of the dry, crystalline substituted benzofuran into a fine powder using a mortar and pestle.[16]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is sufficient.[16]

-

Measurement:

-

Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus. Set the heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting range. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil bath of the Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.[16]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.[16][17] A pure compound will have a sharp melting point range of 1-2°C.

Solubility Determination

Solubility is determined to understand the dissolution behavior of a compound in various solvents, which is critical for formulation development and biopharmaceutical classification.[18][19][20]

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid substituted benzofuran to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[19][20]

-

Equilibration: Seal the vials and place them in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[18][19]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.[18]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent if necessary.

-

Concentration Determination: Determine the concentration of the dissolved substituted benzofuran in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[19]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.[21][22][23][24]

Apparatus:

-

NMR spectrometer[21]

-

pH meter[22]

-

NMR tubes

-

Micropipettes

-

Solutions of varying pH (buffers) or a titrant (e.g., NaOH)[21][22]

Procedure (NMR Spectroscopy Method):

-

Sample Preparation: Prepare a solution of the substituted benzofuran in a suitable deuterated solvent (e.g., D₂O for water-soluble compounds).[21]

-

pH Adjustment: Adjust the pH of the solution to a starting value (either acidic or basic) using a suitable acid or base.

-

NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample.

-

Titration: Incrementally add small volumes of a titrant (acid or base) to the NMR tube, and measure the pH after each addition. Acquire a ¹H NMR spectrum at each pH value.

-

Data Analysis: Identify a proton signal in the NMR spectrum that shows a significant chemical shift change as a function of pH. Plot the chemical shift of this proton against the measured pH. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[21][24]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity of a compound.[1][9][25][26][27]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the substituted benzofuran and is transparent in the UV-Vis region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and cyclohexane.

-

Solution Preparation: Prepare a stock solution of the substituted benzofuran of a known concentration. From the stock solution, prepare a series of dilutions of known concentrations.

-

Spectrum Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the most dilute solution, then fill the cuvette with that solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions, from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the spectrum of one of the solutions, determine the wavelength(s) of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration for the series of dilutions. According to the Beer-Lambert law, this should be a linear plot. The molar absorptivity can be calculated from the slope of the line (slope = ε × path length of the cuvette).[25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[11][28][29][30][31]

Apparatus:

-

FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)

-

Sample holder (e.g., salt plates for liquids, KBr press for solids, or ATR crystal)

Procedure (using ATR-FTIR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[11]

-

Sample Application:

-

Solids: Place a small amount of the powdered substituted benzofuran directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

-

Liquids: Place a drop of the liquid substituted benzofuran directly onto the ATR crystal.

-

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to specific functional groups within the substituted benzofuran molecule by comparing the peak positions to correlation charts.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound.[32][33]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzofuran in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of an internal standard (TMS) if one is not already present in the solvent.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum. This involves applying a series of radiofrequency pulses and detecting the resulting signal.

-

¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C is a less abundant isotope and has a lower gyromagnetic ratio, this typically requires a longer acquisition time than ¹H NMR.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H NMR), and coupling patterns (multiplicity) of the signals are analyzed to determine the structure of the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structures to establish connectivity between atoms.[32]

Mandatory Visualization: Signaling Pathway

Substituted benzofurans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway involves the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[34]

Caption: Inhibition of NF-κB and MAPK signaling pathways by substituted benzofurans.

References

- 1. ej-eng.org [ej-eng.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzofuran - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 271-89-6 CAS MSDS (Benzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran [webbook.nist.gov]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 13. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. almaaqal.edu.iq [almaaqal.edu.iq]

- 17. pennwest.edu [pennwest.edu]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. tandfonline.com [tandfonline.com]

- 21. datapdf.com [datapdf.com]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. A systematic review of various pKa determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 27. ej-eng.org [ej-eng.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. mse.washington.edu [mse.washington.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. rtilab.com [rtilab.com]

- 32. scielo.br [scielo.br]

- 33. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-3-phenylbenzofuran

These application notes provide a detailed protocol for the synthesis of 2-Methyl-3-phenylbenzofuran, a valuable heterocyclic compound in medicinal chemistry and materials science. The described method is based on the acid-catalyzed cyclodehydration of an α-phenoxy ketone, a common and effective strategy for preparing substituted benzofurans.

Introduction

Benzofuran derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The 2,3-disubstituted benzofuran core, in particular, is a key structural motif in many pharmaceuticals. This document outlines a reliable protocol for the synthesis of this compound, leveraging the cyclodehydration of an α-phenoxy ketone intermediate. The synthesis is achieved in two main steps: the formation of the α-phenoxy ketone via Williamson ether synthesis, followed by an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one

Step 2: Cyclodehydration to this compound

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Phenol | 2-bromo-1-phenylpropan-1-one | K₂CO₃ | Acetone | Reflux | 12 | ~85 |

| 2 | 2-phenoxy-1-phenylpropan-1-one | - | Eaton's Reagent | - | 60 | 2 | ~90 |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Phenol

-

2-bromo-1-phenylpropan-1-one

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Eaton's reagent (P₂O₅ in CH₃SO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Protocol for Step 1: Synthesis of 2-phenoxy-1-phenylpropan-1-one

-

To a 250 mL round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromo-1-phenylpropan-1-one (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxy-1-phenylpropan-1-one.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure α-phenoxy ketone.

Protocol for Step 2: Cyclodehydration to this compound

-

Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w) with stirring. Caution: This is an exothermic process.

-

To a 100 mL round-bottom flask, add the purified 2-phenoxy-1-phenylpropan-1-one (1.0 eq).

-

Add Eaton's reagent (10 eq by weight) to the flask at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane to afford the pure this compound as a yellow oil.[1]

Characterization Data

The final product, this compound, can be characterized by its spectroscopic data.[1]

-

¹H NMR (500 MHz, CDCl₃): δ = 7.50 (d, J = 7.5 Hz, 1H), 7.44–7.37 (m, 5H), 7.28 (t, J = 7.0 Hz, 1H), 7.20–7.14 (m, 2H), 2.46 (s, 3H).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ = 154.0, 151.3, 132.9, 128.9, 128.8, 128.7, 126.9, 123.5, 122.6, 119.3, 116.9, 110.7, 12.8.[1]

-

LRMS (EI, 70 eV): m/z (%) = 206 (M⁺, 100).[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

References

Applications of 2-Methyl-3-phenylbenzofuran Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-methyl-3-phenylbenzofuran derivatives in medicinal chemistry, focusing on their potential as anticancer, anti-Alzheimer's, and antimicrobial agents. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Applications

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Notably, these compounds have been shown to inhibit Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Pin1 Signaling

Pin1 is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression and oncogenesis. Its overexpression is linked to various cancers. Certain 3-phenylbenzofuran derivatives have shown potent inhibitory activity against Pin1.

Quantitative Data: Pin1 Inhibition

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 | 0.874 | - | [1] |

Signaling Pathway: Pin1 Regulation of Oncogenic Pathways

Caption: Pin1 signaling pathway in cancer and its inhibition by this compound derivatives.

Experimental Protocol: Pin1 Inhibition Assay (Chymotrypsin-Coupled Assay)

This protocol is adapted from a generalized procedure for measuring Pin1 isomerase activity.

Materials:

-

Purified recombinant Pin1 protein

-

Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide)

-

α-Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

This compound derivative (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the purified Pin1 enzyme to the wells containing the test compound and controls.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add the substrate peptide to all wells.

-

Immediately add α-chymotrypsin to all wells. Chymotrypsin will cleave the trans-isoform of the substrate, releasing p-nitroaniline.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the Pin1 isomerase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 3-methylbenzofuran derivative 16b | VEGFR-2 | - | A549 | [1] |

| 3-methylbenzofuran derivative 16b | A549 cell proliferation | 1.48 | A549 | [1] |

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is based on a generic kinase assay format.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound derivative (test compound)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib), and a negative control (vehicle).

-

Add the VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT) Assay

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates